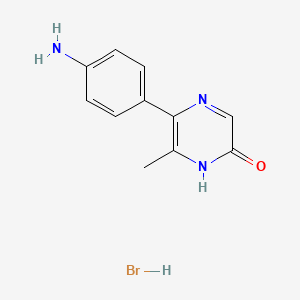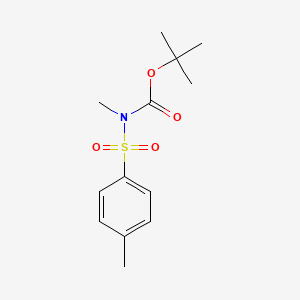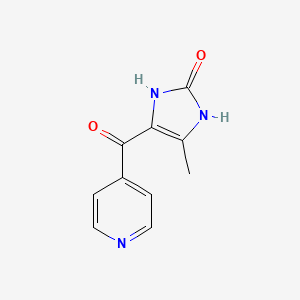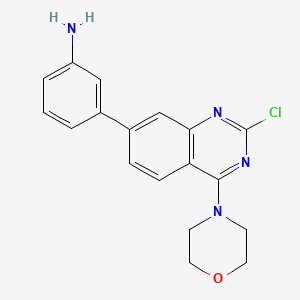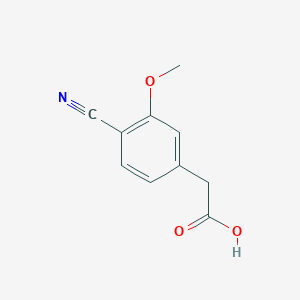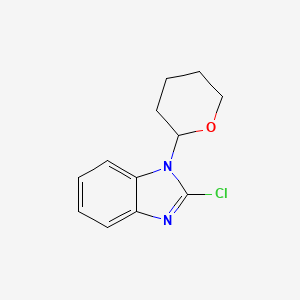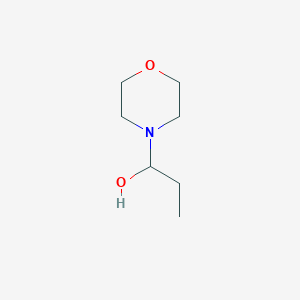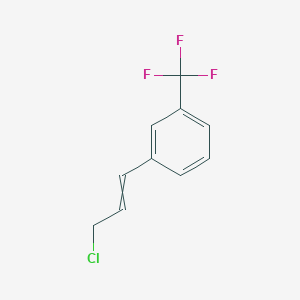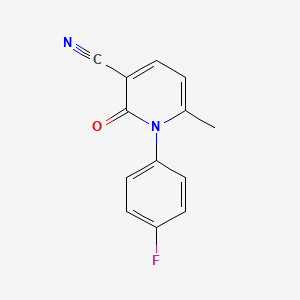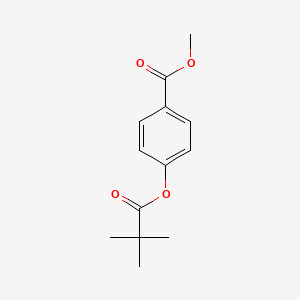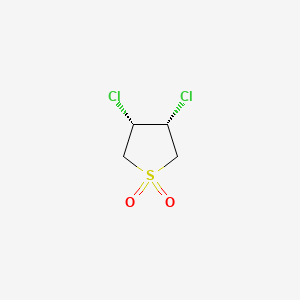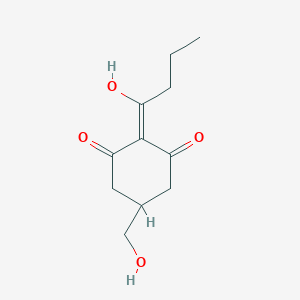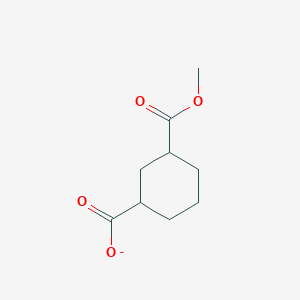
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester is an organic compound with the molecular formula C9H14O4 It is a monomethyl ester of 1,3-cyclohexanedicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester can be synthesized through selective esterification of 1,3-cyclohexanedicarboxylic acid. One common method involves the use of methanol and a catalytic amount of thionyl chloride at room temperature (approximately 25-27°C). The reaction selectively esterifies the nonconjugated carboxyl group in the presence of an aromatic or conjugated carboxyl group .
Industrial Production Methods
Industrial production of monomethyl 1,3-cyclohexanedicarboxylate typically involves large-scale esterification processes. These processes use similar reagents and conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced separation techniques ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
Oxidation: 1,3-cyclohexanedicarboxylic acid.
Reduction: 1,3-cyclohexanedimethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical agents.
Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of monomethyl 1,3-cyclohexanedicarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as drug delivery or polymer synthesis .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1,3-cyclohexanedicarboxylate
- 1,4-Cyclohexanedicarboxylic acid
- 1,2-Cyclohexanedicarboxylic acid
Uniqueness
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester is unique due to its selective esterification, which allows for specific functionalization and reactivity. This selectivity makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C9H13O4- |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
3-methoxycarbonylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/p-1 |
InChI Key |
PODOUIALODEQFA-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


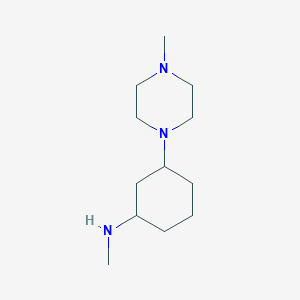
![(4S)-4-benzyl-3-[2-(2-methoxyphenyl)acetyl]-oxazolidin-2-one](/img/structure/B8571483.png)
